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Compound of Interest

Compound Name: (-)-Cyclopenin

cat. No.: B15576796

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Cyclopenin is a naturally occurring benzodiazepine metabolite produced by various
Penicillium species. It serves as a key intermediate in the biosynthesis of other fungal alkaloids,
such as viridicatin. While often found alongside its hydroxylated analogue, cyclopenol, (-)-
Cyclopenin possesses a unique set of physicochemical properties that are critical for its
isolation, characterization, and further investigation. This guide provides a comprehensive
overview of the chemical and physical properties of (-)-Cyclopenin, including its spectroscopic
data, physical constants, and solubility characteristics. Detailed experimental protocols for the
determination of these properties are also presented, along with a visualization of its role in the
viridicatin biosynthetic pathway. This document is intended to be a valuable resource for
researchers working with (-)-Cyclopenin and related natural products.

Chemical and Physical Properties

The chemical and physical properties of (-)-Cyclopenin are summarized in the tables below,
providing a consolidated reference for its key characteristics.

Table 1: General and Physical Properties of (-)-
Cyclopenin
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Property Value Source
Molecular Formula C17H14N203 [1]
Molecular Weight 294.30 g/mol [1][2]

(3'S)-4-methyl-3'-
henylspiro[1H-1,4-

IUPAC Name pheny .p [_ [2]
benzodiazepine-3,2'-

oxirane]-2,5-dione

Appearance Needles (from methanol)
Melting Point 183-185 °C
Optical Rotation ([a]D) -296° (¢ 0.4 in chloroform)

Soluble in ethanol, methanol,
Solubility DMF, and DMSO. Limited [1]

water solubility.

Spectroscopic Data Details

Precursor m/z: 295.1077 [M+H]*, 293.0932 [M-
H]~. Key Fragments (MS/MS of [M+H]*): 264,
236, 177. Key Fragments (MS/MS of [M-H]~):
250.0874, 236.0719, 222.0925, 159.0565.[2]

Mass Spectrometry (MS)

53.28 (3H, s, N-Me), 4.82 (1H, s, 3-H), 7.0-7.7

1H NMR (CDCls
( ) (9H, m, Ar-H), 8.32 (1H, br s, NH)

5 33.8 (N-Me), 69.8 (C-3"), 70.2 (C-3), 121.0,
13C NMR (CDCl3) 125.7, 126.8, 128.9, 129.2, 129.8, 130.2, 132.8,
133.4 (Ar-C), 166.4 (C-5), 168.9 (C-2)

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the
characterization of (-)-Cyclopenin.
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Determination of Melting Point

Objective: To determine the melting point range of solid (-)-Cyclopenin.

Methodology (Capillary Method):

Sample Preparation: A small amount of purified and dried (-)-Cyclopenin is finely powdered.

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube,
sealed at one end, to a height of 2-3 mm.

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a
calibrated thermometer.

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the
temperature approaches the expected melting point.

Observation: The temperature at which the first droplet of liquid appears (the onset of
melting) and the temperature at which the entire sample becomes a clear liquid (the
completion of melting) are recorded. This range is reported as the melting point.

Measurement of Optical Rotation

Objective: To measure the specific rotation of a solution of (-)-Cyclopenin.

Methodology (Polarimetry):

Solution Preparation: A precise concentration of (-)-Cyclopenin is prepared by dissolving a
known mass of the compound in a specific volume of a suitable solvent (e.g., chloroform).

Polarimeter Calibration: The polarimeter is calibrated using a blank (the pure solvent).

Sample Measurement: The sample solution is placed in a polarimeter cell of a known path
length (typically 1 decimeter).

Rotation Reading: The angle of rotation of plane-polarized light (at the sodium D-line, 589
nm) caused by the sample is measured.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b15576796?utm_src=pdf-body
https://www.benchchem.com/product/b15576796?utm_src=pdf-body
https://www.benchchem.com/product/b15576796?utm_src=pdf-body
https://www.benchchem.com/product/b15576796?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576796?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Calculation of Specific Rotation: The specific rotation ([a]) is calculated using the formula: [a]
=a/ (I x c) where:

o o = observed rotation in degrees
o | = path length in decimeters

o € = concentration in g/mL

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for the structural elucidation of (-)-Cyclopenin.
Methodology:

o Sample Preparation: A few milligrams of purified (-)-Cyclopenin are dissolved in a
deuterated solvent (e.g., CDCI3) in a standard 5 mm NMR tube.

o Spectrometer Setup: The NMR spectrometer is tuned and shimmed for the specific solvent
and sample.

» 'H NMR Acquisition: A one-dimensional proton NMR spectrum is acquired. Typical
parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a
spectral width covering the expected chemical shift range for organic molecules, and a
relaxation delay to ensure quantitative signal integration if needed.

e 13C NMR Acquisition: A one-dimensional carbon-13 NMR spectrum is acquired, typically with
proton decoupling to simplify the spectrum to a series of singlets for each unique carbon
atom.

o Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier
transform. The resulting spectra are then phased, baseline corrected, and referenced to the
residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

X-ray Crystallography

Objective: To determine the three-dimensional atomic structure of (-)-Cyclopenin in the solid
state.
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Methodology:

Crystal Growth: High-quality single crystals of (-)-Cyclopenin are grown, often by slow
evaporation of a solvent from a saturated solution.

» Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

o Data Collection: The crystal is placed in a single-crystal X-ray diffractometer and cooled to a
low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated
with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as
the crystal is rotated.

 Structure Solution and Refinement: The collected diffraction data is processed to determine
the unit cell dimensions and space group. The crystal structure is then solved using direct
methods or Patterson methods and refined using least-squares procedures to obtain the final
atomic coordinates, bond lengths, and bond angles.

Signaling Pathways and Biological Activity

Currently, there is limited information available on specific signaling pathways directly
modulated by (-)-Cyclopenin. Its primary documented biological role is as a precursor in the
biosynthesis of viridicatin, a quinoline alkaloid. The conversion of (-)-Cyclopenin to viridicatin is
an important step in the metabolic pathway of certain Penicillium species.

The broader class of cyclopentenedione-containing natural products has been reported to
exhibit various biological activities, including anti-inflammatory and cytostatic effects. However,
specific studies detailing the mechanism of action or direct molecular targets of (-)-Cyclopenin
are scarce. Further research is needed to elucidate any potential pharmacological activities
and to determine if it interacts with specific cellular signaling pathways.

Mandatory Visualizations
Biosynthetic Pathway of Viridicatin from (-)-Cyclopenin

The following diagram illustrates the enzymatic conversion of (-)-Cyclopenin to Viridicatin.
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Biosynthesis of Viridicatin

Cyclopeptin

Cyclopeptin
Dehydrogenase

y

(-)-Cyclopenin

\
Cyclopenase
\

e ————
- =~

Viridicatin f: Methyl Isocyanate :)

~
S~ ___—”

Click to download full resolution via product page

Biosynthesis of Viridicatin from (-)-Cyclopenin.

Experimental Workflow for Characterization

The logical workflow for the comprehensive characterization of (-)-Cyclopenin is depicted
below.
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Experimental Workflow for (-)-Cyclopenin Characterization
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Workflow for the characterization of (-)-Cyclopenin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hasth

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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